molecular formula C14H15BrN4O2 B6453882 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine CAS No. 2549000-71-5

4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine

Cat. No.: B6453882
CAS No.: 2549000-71-5
M. Wt: 351.20 g/mol
InChI Key: UVALKFVSBQCSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a sophisticated hybrid structure featuring a 6-methoxypyrimidine core linked to a 3-bromopyridine moiety via a pyrrolidine linker. The pyrimidine scaffold is a fundamental building block in nucleic acids and is prevalent in numerous therapeutic agents, making derivatives like this one valuable scaffolds for constructing potential pharmacologically active molecules . The presence of both pyrimidine and pyridine rings, which are privileged structures in medicinal chemistry, suggests this compound is a promising intermediate for the synthesis of targeted inhibitors. The bromine atom on the pyridine ring serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies . Compounds with similar structural motifs, particularly those incorporating a pyrrolidin-1-yl pyrimidine component, have been identified as potent and selective antagonists for various therapeutic targets. For instance, research has demonstrated the importance of such frameworks in developing novel P2Y12 receptor antagonists with an improved therapeutic profile for antiplatelet therapy . Furthermore, the distinct three-dimensional geometry introduced by the 3-oxypyrrolidin-1-yl linker can be critical for enhancing selectivity and binding affinity toward specific enzyme active sites. This makes 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine a versatile and crucial building block for research programs focused on kinase inhibition , cancer therapeutics , and other areas of chemical biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-20-14-6-13(17-9-18-14)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALKFVSBQCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is widely employed to construct ether linkages between alcohols and amines. For this intermediate:

  • Reactants : 3-Bromopyridin-4-ol and 3-hydroxypyrrolidine.

  • Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), in tetrahydrofuran (THF) at 0–25°C.

  • Yield : 70–85% (estimated based on analogous reactions in search results).

Mechanism :

  • Activation of the alcohol (3-bromopyridin-4-ol) by DIAD and PPh₃.

  • Nucleophilic attack by the pyrrolidine hydroxyl group, forming the ether bond.

Alternative SN2 Displacement

If 3-bromopyridin-4-ol is converted to a mesylate or tosylate:

  • Reactants : 3-Bromopyridin-4-ol mesylate and pyrrolidine.

  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Yield : 60–75% (inferring from similar SN2 reactions in search result).

Functionalization of the Pyrimidine Core

Preparation of 6-Methoxy-4-chloropyrimidine

4,6-Dichloropyrimidine is selectively methoxylated at the 6-position:

  • Reactants : 4,6-Dichloropyrimidine and sodium methoxide (NaOMe).

  • Conditions : Methanol reflux at 65°C for 12 hours.

  • Yield : >90% (based on analogous esterification in search result).

Key Consideration : Excess NaOMe ensures monofunctionalization, avoiding bis-methoxylation.

Coupling of Pyrrolidine and Pyrimidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

Reactants :

  • 6-Methoxy-4-chloropyrimidine

  • 3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine

Conditions :

  • Base: Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH)

  • Solvent: DMF or dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C, 12–24 hours

Yield : 65–80% (extrapolated from search result, where similar amines achieved 75–100% coupling efficiency).

Mechanism :

  • Deprotonation of pyrrolidine’s secondary amine by a strong base.

  • Attack on the electron-deficient C4 position of the pyrimidine.

Buchwald-Hartwig Amination

For enhanced regioselectivity and milder conditions:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.

  • Base : Cesium carbonate (Cs₂CO₃).

  • Solvent : 1,4-Dioxane at 100°C.

  • Yield : 70–85% (inferred from patent examples in search result).

Optimization and Challenges

Protecting Group Strategies

  • Boc Protection : Tert-butoxycarbonyl (Boc) groups stabilize pyrrolidine during ether formation (search result). Deprotection with trifluoroacetic acid (TFA) precedes coupling.

  • Side Reactions : Overheating may lead to dehalogenation of the bromopyridine moiety.

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (search result).

  • SCX-2 Cartridges : For isolating amine intermediates (search result).

Comparative Analysis of Methods

Method Conditions Yield Advantages
Mitsunobu + SNArDIAD, PPh₃, THF; NaH, DMF70–80%High regioselectivity
SN2 + Buchwald-HartwigK₂CO₃, DMF; Pd(OAc)₂, Xantphos65–75%Mild conditions, scalable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.

Major Products Formed

    Oxidation: Formation of pyrrolidinone derivatives.

    Reduction: Formation of dehalogenated pyridine derivatives.

    Substitution: Formation of azide or other substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the study of cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Analogues from CAS Database

identifies three compounds with notable similarity scores:

  • (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1289388-29-9; Similarity: 0.86): This analogue replaces the pyrrolidine ring with a piperidine (six-membered) ring and substitutes the 6-methoxy group with ethoxy. The piperidine ring’s conformational flexibility may alter binding affinity in target proteins compared to the rigid pyrrolidine system in the target compound .
  • 2,4-Diamino-6-methoxypyrimidine (CAS 186435-66-5; Similarity: 0.60): This simpler derivative lacks the pyrrolidine-pyridine substituent, instead featuring amino groups at positions 2 and 4. The amino groups enhance hydrogen-bonding capacity, making this compound more polar and likely less bioavailable than the target compound. Its reduced complexity may limit therapeutic utility but highlights the importance of bulky substituents in modulating activity .

Functional Analogues from Literature

  • Pyrimidin-2,4-dione Derivatives (): Compounds such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione feature benzyl-protected hydroxyl groups and a pyrimidin-dione core.
  • Complex Pyrimidine-Terpene Hybrid () :
    The compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile integrates a pyrimidine-thioether-terpene system. Though unrelated in substitution pattern, its design highlights the utility of pyrimidine as a scaffold for conjugating diverse pharmacophores—a principle relevant to the target compound’s bromopyridine-pyrrolidine appendage .

Implications of Structural Variations
Key structural differences influence physicochemical and pharmacological properties:

Feature Target Compound Closest Analogue (CAS 1289388-29-9) Impact
Heterocyclic Ring Pyrrolidine (5-membered) Piperidine (6-membered) Alters conformational flexibility and binding pocket compatibility.
6-Position Substituent Methoxy (-OCH₃) Ethoxy (-OCH₂CH₃) Ethoxy increases steric bulk, potentially reducing diffusion rates.
Halogen Presence Bromine on pyridine Absent Bromine enables halogen bonding; critical for target engagement.
Polarity Moderate (methoxy, pyrrolidine) Higher (piperidine-methanol) Reduced logP for the analogue may limit blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.